molecular formula C28H25N3O2 B11484774 2-[(1-cyclohexyl-1H-benzimidazol-5-yl)amino]-2-phenyl-1H-indene-1,3(2H)-dione

2-[(1-cyclohexyl-1H-benzimidazol-5-yl)amino]-2-phenyl-1H-indene-1,3(2H)-dione

Cat. No.: B11484774
M. Wt: 435.5 g/mol
InChI Key: IJANUYSVSCFLBJ-UHFFFAOYSA-N
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Description

2-[(1-cyclohexyl-1H-benzimidazol-5-yl)amino]-2-phenyl-1H-indene-1,3(2H)-dione is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-cyclohexyl-1H-benzimidazol-5-yl)amino]-2-phenyl-1H-indene-1,3(2H)-dione typically involves the condensation of 1,2-benzenediamine with various aldehydes under specific reaction conditions . The process can be summarized as follows:

    Condensation Reaction: The initial step involves the condensation of 1,2-benzenediamine with an appropriate aldehyde in the presence of an oxidizing agent such as sodium metabisulphite.

    Cyclization: The resulting intermediate undergoes cyclization to form the indene-dione structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(1-cyclohexyl-1H-benzimidazol-5-yl)amino]-2-phenyl-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

2-[(1-cyclohexyl-1H-benzimidazol-5-yl)amino]-2-phenyl-1H-indene-1,3(2H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, the compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-cyclohexyl-1H-benzimidazol-5-yl)amino]-2-phenyl-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets specific enzymes and receptors in the body, leading to the inhibition of their activity.

    Pathways Involved: The compound may interfere with key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-cyclohexyl-1H-benzimidazol-5-yl)amino]-2-phenyl-1H-indene-1,3(2H)-dione is unique due to its combination of the benzimidazole and indene-dione structures. This dual functionality allows it to exhibit a broader range of biological activities and makes it a versatile compound for various applications .

Properties

Molecular Formula

C28H25N3O2

Molecular Weight

435.5 g/mol

IUPAC Name

2-[(1-cyclohexylbenzimidazol-5-yl)amino]-2-phenylindene-1,3-dione

InChI

InChI=1S/C28H25N3O2/c32-26-22-13-7-8-14-23(22)27(33)28(26,19-9-3-1-4-10-19)30-20-15-16-25-24(17-20)29-18-31(25)21-11-5-2-6-12-21/h1,3-4,7-10,13-18,21,30H,2,5-6,11-12H2

InChI Key

IJANUYSVSCFLBJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=NC3=C2C=CC(=C3)NC4(C(=O)C5=CC=CC=C5C4=O)C6=CC=CC=C6

Origin of Product

United States

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